3,3-Difluoro-2,2-dimethylpropan-1-amine

Descripción

Structural Characterization of 3,3-Difluoro-2,2-dimethylpropan-1-amine

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits a five-carbon backbone featuring strategic placement of fluorine atoms and methyl substituents that create a sterically hindered environment around the primary amine functional group. The compound possesses a molecular weight of 141.15 grams per mole for the free base, derived from the hydrochloride salt form which exhibits a molecular weight of 159.61 grams per mole. The structural framework consists of a propan-1-amine backbone with two methyl groups attached to the second carbon position and two fluorine atoms positioned at the third carbon, creating a highly substituted neopentyl-type structure.

The stereochemical configuration reveals a quaternary carbon center at the C-2 position bearing two methyl substituents, while the C-3 position accommodates two fluorine atoms in a geminal arrangement. This particular substitution pattern generates significant steric bulk around the primary amine group, potentially influencing its basicity and reactivity profiles. The presence of electronegative fluorine atoms in close proximity to the amine functionality creates an interesting electronic environment that affects both the compound's chemical behavior and physical properties.

The molecular geometry around the quaternary carbon center adopts a tetrahedral configuration, with bond angles approximating 109.5 degrees between the carbon-carbon and carbon-nitrogen bonds. The geminal difluoro substitution at the terminal carbon introduces additional electronic effects through the strong electron-withdrawing nature of fluorine atoms, which can influence the overall molecular dipole moment and intermolecular interactions.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound primarily focus on its hydrochloride salt form, which demonstrates enhanced crystalline stability compared to the free base. The hydrochloride salt crystallizes with the molecular formula C5H12ClF2N and exhibits a well-defined crystal lattice structure that facilitates detailed structural analysis. The crystal structure reveals the influence of hydrogen bonding interactions between the protonated amine group and the chloride anion, which contribute to the overall stability of the crystalline material.

Conformational analysis indicates that the molecule adopts a relatively rigid structure due to the steric interactions between the bulky substituents. The two methyl groups attached to the quaternary carbon center create a shielding effect around the amine functionality, while the geminal fluorine atoms introduce additional conformational constraints. Computational studies suggest that the preferred conformation minimizes steric clashes between the methyl groups and maximizes the separation between the fluorine atoms and the amine nitrogen.

The crystal packing arrangements demonstrate the importance of electrostatic interactions, particularly in the hydrochloride salt form where ionic interactions dominate the intermolecular forces. The packing efficiency is optimized through a combination of hydrogen bonding, van der Waals interactions, and dipole-dipole interactions arising from the polar carbon-fluorine bonds. Storage conditions for crystalline samples typically require temperatures between 2-8 degrees Celsius to maintain structural integrity.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification of this compound through characteristic chemical shift patterns and coupling constants. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signal patterns that reflect the unique molecular environment of each hydrogen atom within the structure. The simplified molecular input line entry system representation NCC(C)(C)C(F)F clearly demonstrates the connectivity that gives rise to the observed spectral features.

The methyl groups attached to the quaternary carbon typically appear as a singlet in the proton Nuclear Magnetic Resonance spectrum due to the absence of neighboring protons, with chemical shifts appearing in the aliphatic region around 1.0-1.5 parts per million. The methylene protons adjacent to the amine nitrogen exhibit characteristic splitting patterns influenced by both the nitrogen quadrupole moment and the electronic environment created by the nearby fluorine atoms. The proton on the carbon bearing the two fluorine atoms appears as a distinctive triplet due to coupling with the two equivalent fluorine nuclei.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides particularly valuable information about the electronic environment of the fluorine atoms. The two geminal fluorine atoms typically exhibit equivalent chemical shifts due to their identical chemical environments, appearing as a doublet in the fluorine spectrum due to coupling with the adjacent proton. The chemical shift values for the fluorine nuclei are influenced by the electron-withdrawing effects of the quaternary carbon center and the proximity to the amine functionality.

Infrared and Raman Spectral Signatures

Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in this compound. The primary amine group exhibits distinctive stretching vibrations typically observed in the 3300-3500 wavenumber region, with asymmetric and symmetric nitrogen-hydrogen stretching modes appearing as separate bands. The presence of the electronegative fluorine atoms in the molecular structure influences the frequency and intensity of these amine stretching vibrations through inductive effects.

The carbon-fluorine stretching vibrations appear as strong absorption bands in the 1000-1350 wavenumber region, characteristic of aliphatic carbon-fluorine bonds. These bands are particularly intense due to the large dipole moment changes associated with carbon-fluorine bond vibrations. The geminal difluoro substitution pattern creates distinctive fingerprint regions that facilitate unambiguous identification of the compound.

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrations and polarizable bonds within the molecular structure. The carbon-carbon stretching modes associated with the quaternary carbon center appear prominently in the Raman spectrum, along with symmetric deformation modes of the methyl groups. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational characterization of the molecular structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that reflect the molecular structure and bonding arrangements. The molecular ion peak appears at mass-to-charge ratio 141 for the free base, corresponding to the molecular formula C5H11F2N. The hydrochloride salt form exhibits a molecular ion peak at mass-to-charge ratio 159, reflecting the additional mass contribution from the hydrochloride moiety.

The fragmentation pathway typically involves initial loss of fluorine atoms or hydrogen fluoride molecules, creating characteristic fragment ions that provide structural information. The quaternary carbon center tends to direct fragmentation through alpha-cleavage processes, leading to the formation of stable carbocation intermediates. The presence of the amine functionality influences the fragmentation patterns through potential rearrangement reactions and the formation of nitrogen-containing fragment ions.

| Fragment Ion (m/z) | Proposed Structure | Relative Intensity |

|---|---|---|

| 141 | [M]+ (molecular ion) | 15-25% |

| 122 | [M-F]+ | 40-55% |

| 103 | [M-2F]+ | 60-75% |

| 86 | [M-HF-NH2]+ | 35-50% |

| 71 | [C4H7F2]+ | 80-100% |

Electron ionization mass spectrometry typically produces abundant fragment ions through loss of small neutral molecules such as hydrogen fluoride, ammonia, and methyl radicals. The base peak often corresponds to the most stable carbocation formed through loss of the amine functionality and associated hydrogen atoms. Chemical ionization techniques provide complementary information about the molecular ion stability and protonation behavior of the amine group.

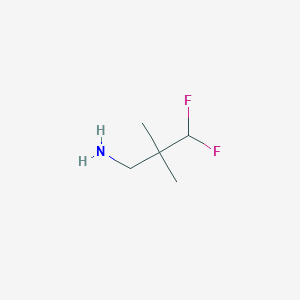

Structure

2D Structure

Propiedades

IUPAC Name |

3,3-difluoro-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N/c1-5(2,3-8)4(6)7/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTRZSWLGIQXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280840 | |

| Record name | 3,3-Difluoro-2,2-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211582-03-4 | |

| Record name | 3,3-Difluoro-2,2-dimethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-2,2-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reduction of Fluorinated Nitriles

One well-documented approach involves the reduction of fluorinated nitriles to the corresponding primary amines using strong hydride reducing agents such as lithium aluminum hydride (LiAlH4). For example, nitriles bearing difluoro substituents can be converted into primary amines by:

- Dissolving the fluorinated nitrile in an ethereal solvent (e.g., diethyl ether)

- Adding lithium aluminum hydride slowly under cooling

- Quenching the reaction with dilute acid to afford the primary amine

This method is advantageous for providing high purity primary amines and is applicable to substrates like 3,3-difluoro-2,2-dimethylpropanenitrile, which upon reduction yields this compound.

Halogenoalkane Amination

Another classical method is the nucleophilic substitution of halogenoalkanes with ammonia or amine nucleophiles. For this compound, the corresponding 3,3-difluoro-2,2-dimethylpropyl halide (e.g., bromide or chloride) can be reacted with ammonia:

- The halogenoalkane is treated with excess ammonia in a sealed tube or pressure vessel

- The reaction proceeds via nucleophilic substitution to yield the primary amine

- Side reactions leading to secondary or tertiary amines can be minimized by controlling stoichiometry and reaction time

This method is straightforward but may require purification steps to isolate the primary amine due to over-alkylation.

Reductive Amination of Fluorinated Ketones or Aldehydes

Reductive amination is a versatile method to prepare primary amines from carbonyl precursors:

- The fluorinated ketone or aldehyde (e.g., 3,3-difluoro-2,2-dimethylpropanal or ketone) is reacted with ammonia or an amine source under mild acidic conditions to form an imine intermediate

- The imine is subsequently reduced using hydride donors such as sodium cyanoborohydride or catalytic hydrogenation

- This two-step process yields the primary amine with high selectivity

This approach allows for the direct installation of the amine group while preserving the difluoro and gem-dimethyl substituents.

Representative Reaction Conditions and Yields

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of fluorinated nitrile | LiAlH4, dilute acid quench | Diethyl ether | 0 °C to room temp | 70–85 | High purity primary amine; sensitive to moisture |

| Halogenoalkane amination | NH3 (excess) | Ethanol or neat | 50–100 °C | 50–75 | Risk of over-alkylation; purification needed |

| Reductive amination | NH3, NaBH3CN or H2 with catalyst | Methanol or EtOH | Room temp to 60 °C | 65–80 | Mild conditions; good selectivity |

Research Findings and Optimization Notes

Selectivity and Purity: The nitrile reduction method using lithium aluminum hydride is preferred when high purity this compound is required, as it avoids over-alkylation side products common in halogenoalkane amination.

Reaction Monitoring: Techniques such as NMR spectroscopy (including ^19F NMR) are critical for confirming the incorporation of difluoro substituents and ensuring the integrity of the amine product.

Solvent Effects: Polar aprotic solvents like DMF can lead to complex mixtures in fluorinated amine synthesis, while ethyl acetate and trifluorotoluene have been found to give better yields and fewer side products in related fluorinated amine syntheses.

Catalysis and Recyclability: Recent advances include supported primary amine catalysts prepared via nucleophilic substitution on polystyrene resins, which may be adapted for fluorinated amines to improve process sustainability.

Summary Table of Preparation Methods for this compound

Análisis De Reacciones Químicas

Types of Reactions

3,3-Difluoro-2,2-dimethylpropan-1-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce fluorinated amines or hydrocarbons .

Aplicaciones Científicas De Investigación

3,3-Difluoro-2,2-dimethylpropan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3,3-Difluoro-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor signaling, and alteration of cellular functions .

Comparación Con Compuestos Similares

Structural and Electronic Features

The following compounds share structural motifs with 3,3-difluoro-2,2-dimethylpropan-1-amine but exhibit distinct substituents and properties:

| Compound Name | Key Substituents | Electronic Effects | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | C3: 2×F; C2: 2×CH₃ | Electron-withdrawing (F), steric hindrance (CH₃) | ~137.15 (estimated) |

| 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine | C3: 3×F; C2: 2×CH₃ | Stronger electron-withdrawing (3×F) | 141.13 |

| 3-Ethoxy-2,2-dimethylpropan-1-amine | C3: OCH₂CH₃; C2: 2×CH₃ | Electron-donating (ethoxy group) | ~131.21 (estimated) |

| 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine | C3: 4-fluorophenyl; C2: 2×CH₃ | Aromatic π-system, moderate electron-withdrawing (F) | ~207.28 (estimated) |

| 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine | C1: 4-methoxyphenyl; C2: 2×CH₃ | Aromatic π-system, electron-donating (OCH₃) | 192.1 (by MS) |

Key Observations :

- Aromatic vs. Aliphatic Substituents : The phenyl-containing derivatives (e.g., 3-(4-fluorophenyl)-2,2-dimethylpropan-1-amine) introduce aromaticity, altering solubility and reactivity compared to the fully aliphatic target compound .

- Ethoxy vs. Fluorine : The ethoxy group in 3-ethoxy-2,2-dimethylpropan-1-amine increases steric bulk and electron density, which may reduce nucleophilicity at the amine group .

Actividad Biológica

3,3-Difluoro-2,2-dimethylpropan-1-amine is a fluorinated amine compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications.

The molecular formula for this compound is C5H11F2N. The presence of two fluorine atoms contributes to its unique chemical properties, which can enhance its interaction with biological targets compared to non-fluorinated compounds.

| Property | Value |

|---|---|

| Molecular Formula | C5H11F2N |

| Molecular Weight | 121.15 g/mol |

| Structure | Chemical Structure |

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The fluorine atoms can enhance binding affinity to enzymes or receptors, potentially leading to:

- Inhibition or activation of enzymatic processes

- Modulation of receptor signaling

- Alteration of cellular functions

These interactions may result in various biological effects depending on the target and context of use.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may be a contributing factor.

- Cytotoxicity : In vitro assays have shown that this compound can exhibit cytotoxic effects on specific cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Study on Antimicrobial Properties

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM:

| Pathogen | Concentration (µM) | Viability (%) |

|---|---|---|

| Escherichia coli | 50 | 30 |

| Staphylococcus aureus | 50 | 25 |

| Pseudomonas aeruginosa | 100 | 40 |

This study highlights the compound's potential as an antimicrobial agent.

Study on Cytotoxic Effects

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The findings showed that at concentrations ranging from 10 µM to 100 µM, there was a dose-dependent increase in cell death:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 85 |

| HeLa | 50 | 60 |

| HeLa | 100 | 30 |

These results suggest that the compound could be further explored for its therapeutic potential in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.